2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-methoxybenzaldehyde and phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can lead to the formation of the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Tris(2-methoxyphenyl)phosphine: Used as a phosphine ligand in catalysis.
2-Methoxybenzeneboronic acid: Utilized in Suzuki coupling reactions.
Uniqueness
Its combination of methoxyphenyl and phenyl groups attached to the oxazole ring makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
127428-68-6 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO2/c1-18-15-10-6-5-9-13(15)16-17-14(11-19-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3 |
InChI Key |
JEISZCMGVRLHJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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